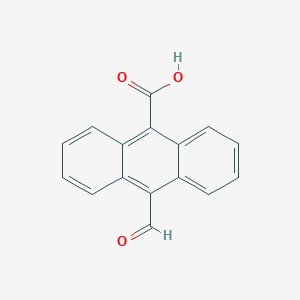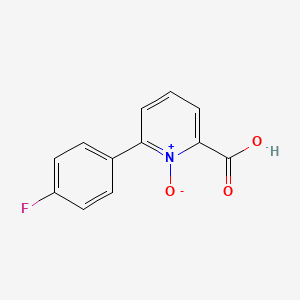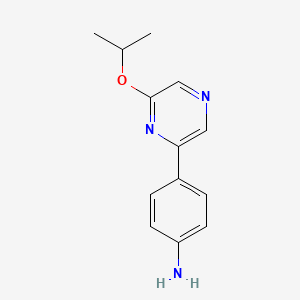![molecular formula C11H12ClN3O3 B13975337 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its structure comprises a pyrrolo[2,3-d]pyrimidine core, which is modified with a 4-chloro substituent and a 2-deoxy–D-ribofuranosyl sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected 2-deoxy–D-ribofuranosyl halide. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or titanium(IV) chloride under anhydrous conditions. The glycosylation step is followed by deprotection of the sugar moiety to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed under specific conditions.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.
Nucleophiles: Amines, thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution at the 4-position.
Oxo and Dihydro Derivatives: Formed by oxidation and reduction reactions.
Modified Nucleosides: Formed by glycosylation and deglycosylation reactions.
Applications De Recherche Scientifique
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viral infections and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or inhibition of polymerase enzymes. The compound targets viral or cancerous cells by interfering with their nucleic acid synthesis pathways, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Known for its potent antiviral activity.
Uniqueness
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is unique due to its specific structural modifications, which confer distinct biological activities. Its 4-chloro substituent and pyrrolo[2,3-d]pyrimidine core differentiate it from other nucleoside analogs, providing unique interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12ClN3O3 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
(2R,3S)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9?/m0/s1 |
Clé InChI |
FHODFBMHXPTGHP-ZQTLJVIJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)

![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)




